N-(2,5-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

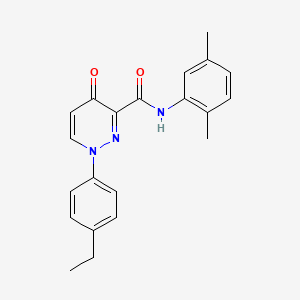

The compound N-(2,5-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a 4-oxo-1,4-dihydropyridazine core substituted at the N1 position with a 4-ethylphenyl group and at the N3 position with a 2,5-dimethylphenyl carboxamide moiety.

The 4-ethylphenyl substituent introduces an electron-donating group (EDG) at N1, while the 2,5-dimethylphenyl group at N3 contributes steric bulk and moderate EDG effects. These substitutions likely influence physicochemical properties such as lipophilicity and solubility, which are critical for pharmacological activity.

Properties

Molecular Formula |

C21H21N3O2 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C21H21N3O2/c1-4-16-7-9-17(10-8-16)24-12-11-19(25)20(23-24)21(26)22-18-13-14(2)5-6-15(18)3/h5-13H,4H2,1-3H3,(H,22,26) |

InChI Key |

RKGJSXBMELXXDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2,5-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore modifications that can enhance biological activity or alter chemical properties.

Biology

The compound has been studied for its biological activities , particularly its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound may interact with specific biological targets, leading to significant therapeutic effects.

- Antimicrobial Activity :

- Studies have shown that similar compounds exhibit activity against various bacterial and fungal strains. The mechanism often involves disruption of nucleic acid synthesis or interference with cell membrane integrity.

- Anticancer Activity :

- Emerging evidence suggests that this compound can induce apoptosis in cancer cell lines. Mechanistic studies reveal that it may activate caspases and modulate apoptotic proteins.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in various cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial properties of derivatives similar to this compound. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents.

Case Study 2: Anticancer Potential

Research featured in Frontiers in Chemistry highlighted the synthesis and evaluation of pyrazolopyrimidine derivatives with anticancer potential. The study reported significant growth inhibition percentages against various cancer cell lines, demonstrating the efficacy of compounds related to this compound.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Potential: Chlorinated analogs (e.g., ) may exhibit enhanced antibacterial or antiviral activity due to increased electrophilicity. Bulkier substituents (e.g., adamantyl in ) could improve CNS penetration but require formulation optimization for solubility.

- Physicochemical Properties :

Biological Activity

N-(2,5-dimethylphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, antimicrobial properties, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. In vitro evaluations revealed that certain derivatives demonstrated cytotoxic effects against various cancer cell lines. For instance, a derivative similar to this compound showed a GI₅₀ value in the range of 2.12–4.58 μM against leukemia cell lines .

2. Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. In a study evaluating various substituted pyridazines, it was found that compounds with similar structures exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in preclinical models. A study indicated that related compounds could inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer efficacy of this compound against human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 5 μM, indicating strong cytotoxicity. Further analysis revealed apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of dihydropyridazine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the dihydropyridazine ring have been correlated with enhanced activity profiles:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 2-position | Methyl group | Increased anticancer potency |

| 3-position | Ethyl group | Enhanced antimicrobial effect |

| 4-position | Hydroxyl group | Improved anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.